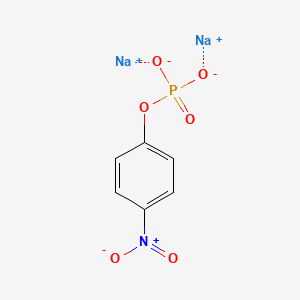
PNPP (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is particularly valuable in enzyme-linked immunosorbent assays (ELISA) and conventional spectrophotometric assays for detecting alkaline and acid phosphatases . The compound is known for its ability to transform from a colorless state to a colored compound through a biological mechanism called dephosphorylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium para-nitrophenyl phosphate typically involves the reaction of para-nitrophenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions usually require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of disodium para-nitrophenyl phosphate is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium para-nitrophenyl phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the liberation of inorganic phosphate and para-nitrophenol .
Common Reagents and Conditions
Reagents: Alkaline phosphatase, acid phosphatase, sodium hydroxide.
Conditions: The reactions are typically carried out at a pH range of 8-10 for alkaline phosphatase and 4-6 for acid phosphatase.
Major Products
The major products formed from the hydrolysis of disodium para-nitrophenyl phosphate are inorganic phosphate and para-nitrophenol. The para-nitrophenol further ionizes to form para-nitrophenolate, which is yellow and can be measured spectrophotometrically at 405 nm .
Wissenschaftliche Forschungsanwendungen
Disodium para-nitrophenyl phosphate is widely used in various scientific research applications:
Wirkmechanismus
The mechanism of action of disodium para-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of para-nitrophenol and inorganic phosphate . The para-nitrophenol is then converted to para-nitrophenolate under alkaline conditions, which can be quantitatively measured due to its yellow color .
Vergleich Mit ähnlichen Verbindungen
Disodium para-nitrophenyl phosphate is often compared with other chromogenic substrates such as:
4-Methylumbelliferyl phosphate: A fluorogenic substrate used in phosphatase assays that emits fluorescence upon hydrolysis.
Disodium para-nitrophenyl phosphate is unique due to its cost-effectiveness, ease of use, and the ability to measure reaction rates over a wide range of substrate concentrations .
Conclusion
Disodium para-nitrophenyl phosphate is a versatile and widely used compound in scientific research and industrial applications. Its ability to undergo hydrolysis and produce a measurable colored product makes it invaluable in enzyme assays, diagnostics, and various biochemical studies.
Eigenschaften
Molekularformel |
C6H4NNa2O6P |
|---|---|
Molekulargewicht |
263.05 g/mol |
IUPAC-Name |
disodium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
VIYFPAMJCJLZKD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


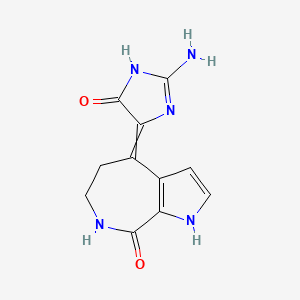
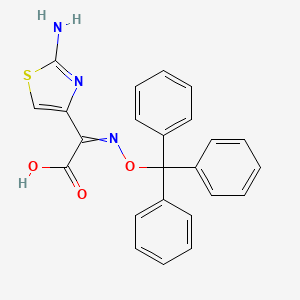

![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)
![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435766.png)
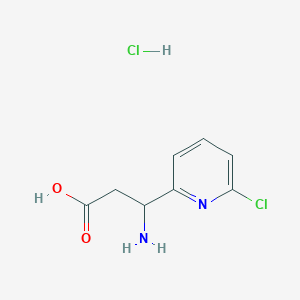
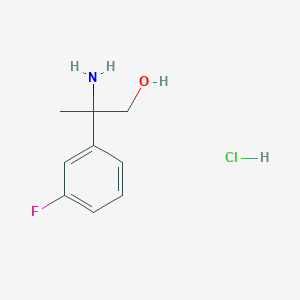
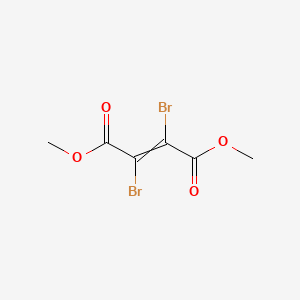
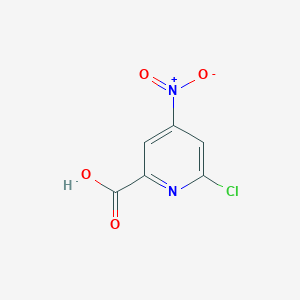
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
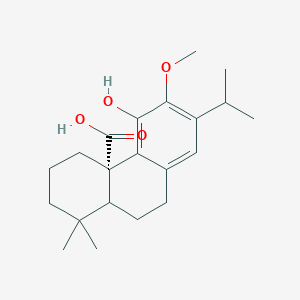
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
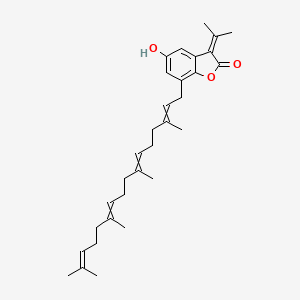
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)
